molecular formula C10H8N2O B075219 Quinoline-2-carbaldehyde oxime CAS No. 1131-68-6

Quinoline-2-carbaldehyde oxime

Cat. No.: B075219
CAS No.: 1131-68-6
M. Wt: 172.18 g/mol
InChI Key: NIOCNPJPBDJQKX-VQHVLOKHSA-N
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Description

Quinoline-2-carbaldehyde oxime is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its broad spectrum of biological activities and is a core structure in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carbaldehyde oxime typically involves the reaction of quinoline-2-carbaldehyde with hydroxylamine hydrochloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an ethanol-water mixture. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to quinoline-2-carbaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid.

    Reduction: Quinoline-2-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline-2-carbaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial, anticancer, and antimalarial properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-2-carbaldehyde oxime involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes or as a ligand that binds to specific receptors. The exact pathways depend on the specific application and the structure of the derivatives formed from it.

Comparison with Similar Compounds

    Quinoline-2-carbaldehyde: The parent compound, which lacks the oxime group.

    Quinoline-2-carboxylic acid: An oxidation product of quinoline-2-carbaldehyde oxime.

    Quinoline-2-carbaldehyde hydrazone: Another derivative with a hydrazone group instead of an oxime.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research fields.

Properties

IUPAC Name

(NE)-N-(quinolin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-7,13H/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHDZKSQXXJHBO-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1131-68-6
Record name Quinolinaldehyde, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-2-aldoxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87287
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Record name Quinoline-2-carbaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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